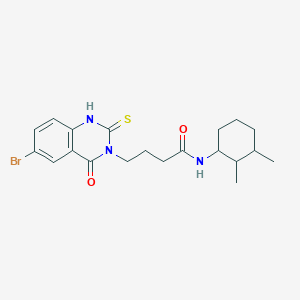

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide

説明

特性

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BrN3O2S/c1-12-5-3-6-16(13(12)2)22-18(25)7-4-10-24-19(26)15-11-14(21)8-9-17(15)23-20(24)27/h8-9,11-13,16H,3-7,10H2,1-2H3,(H,22,25)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDCCMITBVORMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide belongs to the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinazolinone core with a bromine atom and a butanamide side chain. Its molecular formula is with a molecular weight of 481.4 g/mol. The presence of sulfur and bromine enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 481.4 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Research indicates that quinazolinone derivatives, including this compound, may exert their biological effects through various mechanisms:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes or receptors associated with tumor growth.

- Antioxidant Properties : Studies have demonstrated significant radical scavenging activity, suggesting that it can mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary investigations indicate potential efficacy against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Findings

Recent studies have provided insights into the biological activity of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide:

Antioxidant Activity

In vitro assays have confirmed that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals, indicating its potential role in preventing oxidative damage to cells.

Cytotoxicity Studies

The cytotoxic effects were evaluated using various cancer cell lines, including:

- A549 (lung adenocarcinoma)

- LNCaP (prostate carcinoma)

Results indicated that the compound displays higher cytotoxicity against these cancerous cells while maintaining cytocompatibility with normal human fibroblast cells.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several bacterial strains. It demonstrated significant inhibitory effects, suggesting its potential application as an antimicrobial agent.

Case Studies

- Study on Antioxidant and Cytotoxic Properties : A study published in PMC explored the synthesis and biological evaluation of quinazolinone derivatives. The results showed that compounds with similar structures exhibited enhanced antioxidant activity compared to standard antioxidants such as ascorbic acid and Trolox .

- Antitumor Activity Investigation : Another research article highlighted the antitumor effects of quinazolinone derivatives, including this compound. It was found to inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis induction .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of Quinazolinone Derivatives

The following compounds share structural motifs with the target molecule:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。